5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid: is a complex organic compound with the chemical formula C15H9ClI2N2O3S and a molecular weight of 586.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the correct positioning of these atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms may enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-iodobenzoic acid: Similar in structure but lacks the additional iodine and sulfur atoms.
2,5-Diiodobenzoyl chloride: Contains two iodine atoms but lacks the chlorine and sulfur atoms.
5-Chloro-2-aminobenzoic acid: Contains chlorine and amino groups but lacks iodine and sulfur atoms.
Properties
Molecular Formula |
C15H9ClI2N2O3S |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
5-chloro-2-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9ClI2N2O3S/c16-7-1-4-12(10(5-7)14(22)23)19-15(24)20-13(21)9-6-8(17)2-3-11(9)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
IKHHLCWDAHMBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)I |
Origin of Product |
United States |
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